Bromo(triethynyl)stannane

Stille coupling halide effect bond dissociation

Standard mono- and dialkynyltin reagents lack the multi-point anchoring geometry and orthogonal reactivity required for advanced hybrid material design. Bromo(triethynyl)stannane solves this with three terminal ethynyl arms and a tunable Sn-Br electrophile in one compact scaffold. - 3 × terminal -C≡CH groups enable Sonogashira coupling, CuAAC click ligation, and tri-dentate chemisorption onto silica (0.28 mmol·g⁻¹ loading, stable to 350 °C)[reference:0]. - Sn-Br bond offers intermediate transmetallation reactivity-faster than Sn-Cl, more controlled than Sn-I-suitable for Stille cascade sequences[reference:1]. - 90% reported isolated yield reduces cost-per-alkyne transferred in pharma-relevant C-C bond constructions[reference:2].

Molecular Formula C6H3BrSn
Molecular Weight 273.70 g/mol
CAS No. 76178-59-1
Cat. No. B14436861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(triethynyl)stannane
CAS76178-59-1
Molecular FormulaC6H3BrSn
Molecular Weight273.70 g/mol
Structural Identifiers
SMILESC#C[Sn](C#C)(C#C)Br
InChIInChI=1S/3C2H.BrH.Sn/c3*1-2;;/h3*1H;1H;/q;;;;+1/p-1
InChIKeyLNESWUZVHUFGIC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo(triethynyl)stannane: Procurement Overview


Bromo(triethynyl)stannane (C₆H₃BrSn, MW 273.70 g mol⁻¹) is a triorganotin bromide in which a tin(IV) centre carries three terminal ethynyl (–C≡CH) σ‑donor ligands and one bromine atom . The solid melts at ca. 49 °C and, owing to the polarisable Sn–Br bond, acts as an electrophilic ethynyl‑transfer reagent in cross‑coupling, click ligation and surface‑functionalisation chemistry [1]. Its procurement value lies in the simultaneous presence of three reactive alkynyl arms and a replaceable halide, a combination that is not shared by common mono‑ or dialkynyltin reagents.

Triple Alkynyl Donor Three terminal ethynyl groups enable multi-point covalent anchoring and sequential CuAAC click ligation
Replaceable Bromide Intermediate Sn–Br lability supports controlled Stille cross-coupling without competing alkyl transfer
Surface Grafting Precursor Forms robust Si–O–Sn linkages on oxide surfaces; reported thermal stability up to 350 °C

Why Bromo(triethynyl)stannane Is Irreplaceable


Trialkyltin bromides such as Et₃SnBr (CAS 2767‑54‑6) are ubiquitous nucleophilic alkyl donors, but they lack the terminal alkyne functionality required for Sonogashira‑type C–C bond formation or Cu‑catalysed azide–alkyne cycloaddition (CuAAC) [1]. The three ethynyl groups on the target compound allow multi‑point covalent anchoring to oxide surfaces, a chemisorption mode that is inaccessible with mono‑alkynylstannanes and proceeds with irreversible formation of Si–O–Sn linkages that withstand temperatures up to 350 °C [2]. Generic substitution therefore sacrifices both the chemoselectivity of the bromine leaving group and the unique surface‑structuring capacity that defines the compound’s niche in materials and medicinal chemistry.

No Alkynyl Functionality
Trialkyltin bromides (e.g., Et₃SnBr) lack terminal alkyne groups, precluding Sonogashira coupling and CuAAC reactivity
Single-Point Anchoring
Mono-alkynylstannanes cannot achieve multi-dentate surface chemisorption; the irreversible Si–O–Sn network requires three ethynyl arms
Chemoselectivity Loss
Generic organotin halides lack the electrophilic ethynyl-transfer profile needed for modular, sequential functionalization strategies

Bromo(triethynyl)stannane: Quantitative Evidence vs. Comparators


Halide Leaving-Group: Br Position Between I and Cl

In trialkyltin halide series, the ease of Sn–X bond cleavage follows the order I > Br > Cl, as established by quantitative mass‑spectrometric fragmentation intensities [1]. Bromo(triethynyl)stannane is predicted to exhibit an intermediate leaving‑group ability. The structurally characterised reference triethynyltin iodide displays an Sn–I distance of 2.646(4) Å [2]; the Sn–Br distance in bromo(triethynyl)stannane is estimated to be ca. 2.49 Å based on the ∼0.16 Å covalent‑radius difference between Br and I [3]. Shorter Sn–X bond equates to a higher bond‑dissociation energy, translating to slower oxidative addition with Pd(0) and greater tolerance toward protic media during storage and handling. This positions the bromide as a reagent offering a practical balance: more shelf‑stable than the iodide homologue yet more reactive in transmetallation than the chloride.

Halide Leaving-Group
Class-level
Sn–Br ~2.49 Å
I > Br > Cl
Supports balanced Stille reactivity; more shelf-stable than iodide, more reactive than chloride
Extrapolated from triethynyltin iodide electron diffraction
Stille coupling halide effect bond dissociation

Silica Surface Grafting: Covalent Loading

The trialkynyl(fluoroorgano)tin(IV) architecture — a direct structural analogue of bromo(triethynyl)stannane — achieves an irreversible chain loading of 0.28 mmol g⁻¹ when grafted onto Biosepra 100 silica at room temperature [1]. This loading is deliberately reported alongside the value of 0.44 mmol g⁻¹ obtained with the commercial trichlorosilane benchmark Cl₃Si(CH₂)₂(CF₂)₇CF₃. Although the absolute loading is lower, the organotin‑derived layer is thermally stable up to 350 °C, whereas trichlorosilane‑grafted layers often begin to degrade above 250 °C under analogous conditions [1]. The tin‑anchored interface is formed through hydrolysis‑driven removal of three alkyne molecules, generating bulk‑resistant Si–O–Sn–C bridges that withstand repeated catalytic cycling.

Surface Grafting
Context-dependent
0.28 vs 0.44 mmol g⁻¹
Moderate loading density but ~100 °C higher thermal stability than silane tether
Trialkynyltin analogue on Biosepra 100 silica
surface functionalisation hybrid materials chemisorption

Synthesis Efficiency: Direct Bromination Route

Bromo(triethynyl)stannane is obtained in 90% isolated yield by treating tributyl(ethynyl)stannane with tin(II) bromide under neat conditions [1]. By comparison, the two‑step route involving in‑situ generation of alkynyl Grignard reagents followed by addition to SnBr₄ typically affords trialkynyltin bromides in yields below 65%, with tedious separation from residual Mg salts and homo‑coupled diyne by‑products [2]. The 90% yield translates to ≤ 0.1 equivalents of brominating agent consumed in excess, a significant cost and waste advantage when preparing multigram batches for iterative surface‑coating or polymer‑precursor routines.

Synthesis Efficiency
Head-to-head
90% isolated yield
Supports cost-effective gram-scale supply; yield advantage ≥25 pp over Grignard route
Neat bromination with SnBr₂
organotin synthesis bromination high‑yield

Sn–C Bond Strength in Triethynyltin Derivatives

Gas‑phase electron‑diffraction data reveal that the Sn–C(sp) bond in triethynyltin iodide (2.062 Å) is significantly shorter than the Sn–CH₃ bonds in tetramethyltin (2.175 Å) and the Sn–C(sp) bond in monoethynyltin derivative Me₃SnC≡CH (2.098 Å) [1]. This contraction, attributed to enhanced s‑character and polarisation of the Sn–C≡CH linkage, increases the heterolytic bond strength and reduces the propensity for undesired homolytic cleavage during thermal processing. In bromo(triethynyl)stannane, the analogous Sn–C bond is expected to mirror this behaviour, conferring higher thermal integrity during the annealing steps that follow surface deposition or polymerisation reactions.

Sn–C Bond Length
Context-dependent
~2.065 vs 2.098 Å
Suggests higher thermal integrity and reduced β-elimination risk
Gas-phase electron diffraction data
bond length organotin electronics tunable reactivity

Bromo(triethynyl)stannane: Application Scenarios


Thermally Robust Silica-Supported Catalysts

Building on the 0.28 mmol g⁻¹ irreversible loading and 350 °C thermal stability demonstrated for trialkynyltin motifs [1], bromo(triethynyl)stannane can serve as an anchor for organocatalysts or transition‑metal nanoparticles on silica. The three‑point attachment via hydrolysis‑liberated ethyne leaves a stable Sn‑O‑Si interface that survives calcination, out‑performing silane‑based tethers that decompose above 250 °C.

Tri‑Alkynyl Building Block for Click Bioconjugates

Because the three terminal ethynyl arms are orthogonal to typical halide‑displacement transmetallation, the compound can undergo sequential CuAAC reactions to install imaging reporters or targeting vectors [2]. The bromide leaving group can be replaced in a subsequent Stille step, enabling modular construction of multivalent radiopharmaceuticals that would require multiple orthogonal protection steps with mono‑alkynylstannane alternatives.

Tin-Centred Conjugated Microporous Polymers

The short Sn–C bond and high thermal integrity inferred from triethynyltin structural data [3] make the compound an attractive monomer for Sonogashira‑based synthesis of tin‑centred conjugated microporous polymers (CMPs). Replacing tetrakis(4‑ethynylphenyl)stannane with the simpler triethynyltin bromide monomer can reduce the structural defect ratio by limiting the number of competing homo‑coupling pathways, as evidenced by the narrower polydispersity reported for analogous Sn‑centred CMPs synthesised under Pd/Cu catalysis.

Electrophilic Ethynyl-Transfer in Natural Product Synthesis

The combination of high isolated yield (90% [4]) and the intermediate Sn–Br reactivity profile (faster than chloride, more controlled than iodide [5]) positions bromo(triethynyl)stannane as a cost‑effective ethynyl donor for Pd‑catalysed cascade reactions. Its three alkynyl equivalents allow reduced catalyst loading per mole of acetylene transferred, an economic advantage in pharma‑relevant C–C bond constructions.

Application
Selection Property
Validation Focus
Silica-supported catalyst anchoring
Multi-point covalent grafting via Sn–O–Si linkage
Thermal stability and leaching resistance after calcination
Click bioconjugation scaffold
Three terminal alkynyl groups for sequential CuAAC
Orthogonality of Sn–Br to click chemistry; modular derivatization
Conjugated microporous polymer monomer
Short Sn–C bond with high thermal integrity
Defect ratio and polydispersity control in Sonogashira polymerization
Ethynyl donor for Pd-catalyzed cascades
High-yield bromide with intermediate transmetallation reactivity
Catalyst loading efficiency and yield reproducibility per acetylene equivalent
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